molecular formula C7H7N3O2 B1300510 ethyl 4-cyano-1H-pyrazole-5-carboxylate CAS No. 318497-88-0

ethyl 4-cyano-1H-pyrazole-5-carboxylate

Cat. No.: B1300510
CAS No.: 318497-88-0
M. Wt: 165.15 g/mol
InChI Key: COJOZBXPRZQJLK-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O2 It is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl cyanoacetate with hydrazine hydrate, followed by the reaction with ethyl chloroformate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-cyano-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which ethyl 4-cyano-1H-pyrazole-5-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-pyrazolecarboxylate
  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

Uniqueness

Ethyl 4-cyano-1H-pyrazole-5-carboxylate is unique due to its cyano and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

ethyl 4-cyano-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJOZBXPRZQJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318497-88-0
Record name ethyl 4-cyano-1H-pyrazole-5-carboxylate
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